molecular formula C11H11N3O2S B1444095 Ethyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 899896-00-5

Ethyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B1444095
Key on ui cas rn: 899896-00-5
M. Wt: 249.29 g/mol
InChI Key: ZOZGEXLXGABQPK-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

A three-necked flask equipped with a mechanical stirrer, a dropping funnel and an argon inlet was charged with anhydrous tetrahydrofurane (THF) (25.00 ml). Solid potassium tert-butylate (5.46 g, 44.20 mmol) was added and the slurry was stirred until dissolution was complete. The mixture was cooled to −40° C. by means of a dry ice/acetone bath. A solution of isocyano-acetic acid ethyl ester (5.00 g, 44.20 mmol) and 3-isothiocyanato-pyridine (6.02 g, 44.20 mmol) in anhydrous THF (50.00 ml) was added dropwise via the dropping funnel at such a rate that the temperature did not exceed −35° C. and the mixture remained homogeneously stirred (a thick precipitate forms). After addition was complete, the mixture was stirred for further 1 hour letting the temperature free to rise. The reaction was quenched by addition of glacial acetic acid (2.50 ml). The mixture was diluted with THF and ethyl acetate and filtered through celite. The filtrate was evaporated to a dark yellow solid residue, which was purified by flash chromatography (heptane/ethyl acetate) to yield 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (4.85 g, 44%) as a light yellow solid, MS (ISP): m/e=250.2 (M+H+).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[CH2:7]([O:9][C:10](=[O:14])[CH2:11][N+:12]#[C-:13])[CH3:8].[N:15]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[C:16]=[S:17]>O1CCCC1>[CH2:7]([O:9][C:10]([C:11]1[N:12]=[CH:13][S:17][C:16]=1[NH:15][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=[O:14])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C[N+]#[C-])=O
Name
Quantity
6.02 g
Type
reactant
Smiles
N(=C=S)C=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the slurry was stirred until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask equipped with a mechanical stirrer, a dropping funnel and an argon inlet
CUSTOM
Type
CUSTOM
Details
did not exceed −35° C.
STIRRING
Type
STIRRING
Details
the mixture remained homogeneously stirred (a thick precipitate forms)
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of glacial acetic acid (2.50 ml)
ADDITION
Type
ADDITION
Details
The mixture was diluted with THF and ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a dark yellow solid residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (heptane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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